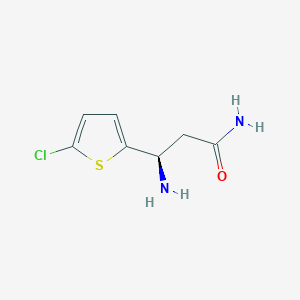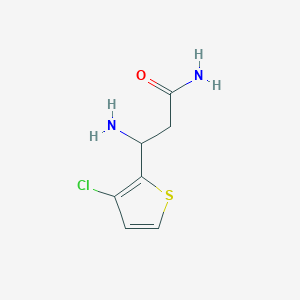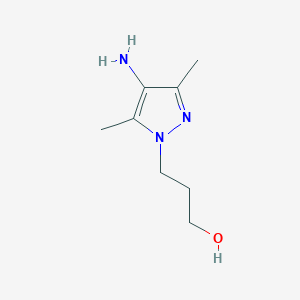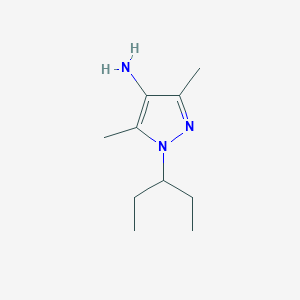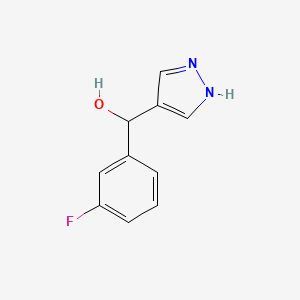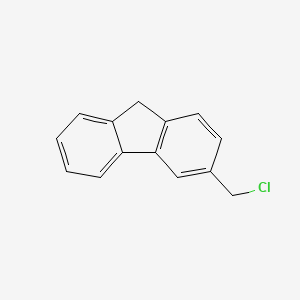
3-(Chloromethyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. It is characterized by a chloromethyl group attached to the 3-position of the fluorene ring system. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-9H-fluorene typically involves the chloromethylation of fluorene. This can be achieved through the Blanc chloromethylation reaction, where fluorene reacts with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the selective formation of the chloromethylated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the chloromethylation reaction under milder conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethyl)-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methylated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido-fluorene, thiol-fluorene, and alkoxy-fluorene derivatives.
Oxidation: Products include fluorenone and fluorene carboxylic acid.
Reduction: Products include methyl-fluorene derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-9H-fluorene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-9H-fluorene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. This reactivity is exploited in medicinal chemistry to design compounds that can selectively inhibit or activate target proteins .
Comparación Con Compuestos Similares
9H-Fluorene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Methyl-9H-fluorene: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity.
3-(Bromomethyl)-9H-fluorene: Similar structure but with a bromomethyl group, which can undergo similar but often more reactive substitution reactions.
Uniqueness: 3-(Chloromethyl)-9H-fluorene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
Fórmula molecular |
C14H11Cl |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
3-(chloromethyl)-9H-fluorene |
InChI |
InChI=1S/C14H11Cl/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7H,8-9H2 |
Clave InChI |
IRGFGJJCUDZFDW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)CCl)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13074346.png)
![2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13074349.png)
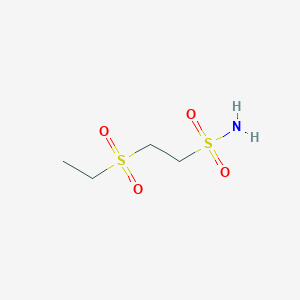
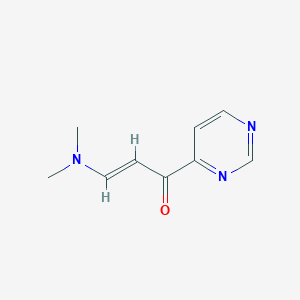
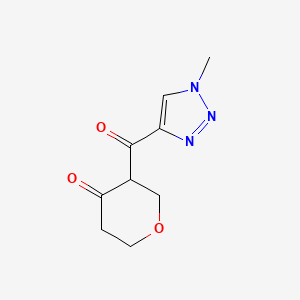
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
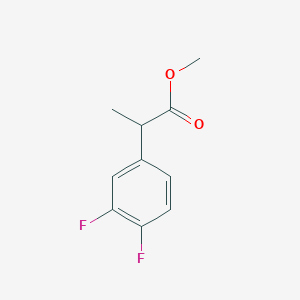
![3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074386.png)
